![molecular formula C22H24N2OS B6056836 1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone](/img/structure/B6056836.png)
1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been extensively studied for its pharmacological properties, and various research studies have reported its potential use in the treatment of different diseases.
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone involves the inhibition of various enzymes and receptors in the body. It has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. It also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. It has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone is its broad-spectrum activity against various diseases. It has also been reported to have low toxicity and good bioavailability. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
The potential therapeutic applications of 1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone are vast, and there are many future directions for research in this area. Some of the possible future directions include:
1. Investigating the potential use of this compound in the treatment of viral infections, such as COVID-19.
2. Studying the mechanism of action of this compound in more detail to identify new targets for drug development.
3. Developing new formulations of this compound to improve its solubility and bioavailability.
4. Investigating the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone is a heterocyclic compound with significant potential for therapeutic applications. It has been extensively studied for its pharmacological properties, and various research studies have reported its potential use in the treatment of different diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop new formulations to improve its therapeutic potential.
Synthesemethoden
The synthesis of 1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone involves the reaction of cyclohexyl isocyanate with 2,3-diphenylacrylonitrile in the presence of sulfur powder and potassium carbonate. The reaction is carried out in refluxing acetonitrile, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-5,6-diphenyl-2-thioxotetrahydro-4(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been reported to have antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
1-cyclohexyl-5,6-diphenyl-2-sulfanylidene-1,3-diazinan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c25-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24(22(26)23-21)18-14-8-3-9-15-18/h1-2,4-7,10-13,18-20H,3,8-9,14-15H2,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXAETVOBJKGAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(C(C(=O)NC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-5,6-diphenyl-2-sulfanylidene-1,3-diazinan-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.